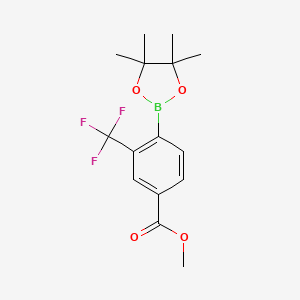

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an organic molecule that contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups suggests that it could be used in various chemical reactions, particularly in cross-coupling reactions which are commonly used in organic synthesis .

Synthesis Analysis

While I don’t have the specific synthesis for this compound, boronic esters are typically synthesized through a reaction between a boronic acid and an alcohol in the presence of a catalyst . The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzene ring, the boronic ester group, and the trifluoromethyl group. The boronic ester group is a boron atom connected to two oxygen atoms and two methyl groups, forming a highly stable, tetrahedral structure .Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, and its presence can significantly alter the physical and chemical properties of a molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could increase the compound’s polarity and influence its solubility . The boronic ester group is stable and resistant to hydrolysis, which could affect the compound’s reactivity .Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound closely related to the one , was synthesized and its structure characterized using a three-step substitution reaction. The molecular structures were confirmed through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational analysis was performed using Density Functional Theory (DFT), demonstrating consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction. The study also explored the molecular electrostatic potential and frontier molecular orbitals through DFT, revealing some physicochemical properties of the compounds (P.-Y. Huang et al., 2021).

Material Science Applications

Liquid Crystal Research : Research into liquid crystal phases has utilized compounds structurally similar to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate. For example, a series of difluoro substituted benzoate derivatives displayed rich polymesomorphic sequences with anticlinic properties. These properties were examined through various methods such as optical microscopy, DSC, X-ray diffraction, electro-optical, and helical pitch measurements. Such studies contribute to the development of new liquid crystal materials for applications in displays and other optical technologies (C. D. Cruz et al., 2001).

Chemical Reactivity and Interactions

Protoporphyrinogen IX Oxidase Inhibitors : Compounds with trifluoromethyl-substituted benzoate structures have been investigated for their potential as protoporphyrinogen IX oxidase inhibitors. These studies have provided insights into the molecular interactions and structural characteristics critical for the inhibitory activity, contributing to the understanding of how such compounds can be applied in various biochemical and pharmacological contexts (Bin Li et al., 2005).

Advanced Material Synthesis

Photoluminescence in Coordination Polymers : A study on the hydrothermal synthesis of a 2D cadmium(II) coordination polymer utilized a tetrazole derivative ligand synthesized in situ, demonstrating the application of such compounds in creating materials with unique photoluminescent properties. This work highlights the potential for using similar chemical frameworks in the development of materials for optoelectronic applications (Shuaihua Wang et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for this compound would likely involve further exploration of its reactivity and potential applications in organic synthesis. This could include investigating its use in various cross-coupling reactions, or exploring how modifications to the molecule (such as the addition or removal of functional groups) could alter its properties .

Properties

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-6-9(12(20)21-5)8-10(11)15(17,18)19/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHRJMPGPKEQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2981587.png)

![2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2981592.png)

![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate](/img/structure/B2981599.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)

![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981606.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2981607.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide](/img/structure/B2981609.png)